3-Pyridyl ether
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
53258-95-0 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C10H8N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H |
InChI Key |
VZUJTDYSGISPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridyl Ether and Its Derivatives
Organometallic Approaches
Organometallic reagents play a crucial role in the synthesis of functionalized pyridines. Their ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency makes them indispensable tools for medicinal and materials chemists.
Direct Insertion of Active Metals for Pyridyl Metallic Halides (e.g., Zinc, Manganese)
A practical route for preparing 2-pyridyl and 3-pyridyl derivatives involves the use of organozinc and organomanganese reagents. nih.gov These organometallic compounds can be synthesized through the direct insertion of an active metal into the corresponding bromopyridines. nih.gov For instance, treating 3-bromopyridine (B30812) with highly active zinc, prepared via the Rieke method, yields stable 3-pyridylzinc bromide. nih.govresearchgate.net This organozinc reagent can then participate in coupling reactions with various electrophiles under mild conditions to produce the desired derivatives. nih.gov
Similarly, highly active manganese, also prepared by the Rieke method through the reduction of anhydrous manganese halides with lithium and a catalytic amount of naphthalene, readily undergoes oxidative addition with aryl bromides to generate organomanganese reagents. nih.gov These Grignard-type reagents have been successfully used in subsequent coupling reactions. nih.gov The direct insertion method avoids the need for cryogenic conditions often required for lithiation and subsequent transmetallation. nih.gov
Table 1: Synthesis of Pyridyl Metallic Halides via Direct Metal Insertion
| Starting Material | Active Metal | Organometallic Product | Subsequent Reaction | Reference |
| 3-Bromopyridine | Active Zinc (Rieke) | 3-Pyridylzinc bromide | Coupling with electrophiles | nih.govresearchgate.net |
| Aryl Bromides | Active Manganese (Rieke) | Aryl manganese bromides | Coupling with electrophiles | nih.gov |
| 2-Bromopyridine | Active Zinc (Rieke) | 2-Pyridylzinc bromide | Coupling with electrophiles | nih.gov |
Halogen-Metal Exchange and Subsequent Transmetallation
Halogen-metal exchange is a widely employed method for generating pyridyl organometallic reagents, particularly for 3- and 4-lithiopyridines. researchgate.net This typically involves treating a halopyridine, such as 3-bromopyridine, with an organolithium reagent like n-butyllithium at low temperatures to form the corresponding lithiated pyridine (B92270). researchgate.netresearchgate.net This intermediate can then be trapped with an electrophile or undergo transmetallation. researchgate.netunizar.es
For example, the reaction of 3-bromopyridine with n-butyllithium followed by the addition of triisopropyl borate (B1201080) yields 3-pyridylboronic acid. researchgate.netresearchgate.net A notable challenge with this method is the potential for undesired side reactions, which often necessitates cryogenic conditions. nih.gov To circumvent this, protocols using a combination of i-PrMgCl and n-BuLi have been developed, allowing for selective bromine-metal exchange at non-cryogenic temperatures. nih.gov
Transmetallation of the initially formed lithiated species to other metals, such as zinc, magnesium, or aluminum, can provide more stable or selectively reactive organometallic reagents. nih.govunizar.esnih.gov This strategy is valuable for creating functionalized organometallic compounds that are difficult to prepare directly. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the preparation of 3-pyridyl ether derivatives. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Synthetic routes to substituted pyridylacetate derivatives often commence with halopyridines, which undergo palladium-catalyzed cross-coupling with various organometallic reagents. acs.orgacs.orgresearchgate.netresearchgate.net These include lithium enolates, silyl (B83357) enol ethers, and Reformatsky reagents. acs.orgacs.orgresearchgate.netresearchgate.net For instance, the coupling of halopyridines with lithium enolates provides a direct pathway to α-pyridyl carbonyl compounds. beilstein-journals.orgnih.gov
Silyl enol ethers are also valuable coupling partners. acs.orgresearchgate.netacs.org A photoredox-catalyzed coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297), has been developed for the synthesis of 3-fluoropyridines. acs.org
The Reformatsky reaction, which traditionally involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc, has been adapted for cross-coupling. wikipedia.org Palladium-catalyzed cross-coupling of aromatic and heteroaromatic halides with Reformatsky reagents derived from 1-bromocyclopropanecarboxylates offers a mild, room-temperature route to α-arylated products. organic-chemistry.org
An efficient method for the synthesis of aryl(pyridyl)methanols involves the palladium-catalyzed direct benzylic arylation of pyridylmethyl silyl ethers with aryl bromides. acs.orgnih.govnih.gov A catalyst system based on Pd(OAc)₂ and the ligand NIXANTPHOS has proven effective, providing the desired products in good to excellent yields. acs.orgnih.govnih.gov This protocol is compatible with various silyl ether protecting groups and allows for a one-pot arylation/desilylation sequence to directly afford the free secondary alcohols. acs.orgnih.gov
The reaction conditions typically involve the use of a base such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in a solvent like DME at elevated temperatures. acs.org While 2- and 4-pyridylmethyl silyl ethers are generally more reactive, the arylation of the more challenging 3-pyridylmethyl silyl ether has also been achieved with optimized conditions, including a higher loading of base and catalyst. acs.org
Table 2: Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers
| Pyridylmethyl Silyl Ether | Aryl Bromide | Catalyst System | Base | Product | Yield | Reference |
| 2-Pyridylmethyl silyl ether | Various aryl bromides | Pd(OAc)₂/NIXANTPHOS | LiN(SiMe₃)₂ | Aryl(2-pyridyl)methyl silyl ether | 69-88% | acs.org |
| 4-Pyridylmethyl silyl ether | Various aryl bromides | Pd(OAc)₂/NIXANTPHOS | LiN(SiMe₃)₂ | Aryl(4-pyridyl)methyl silyl ether | Good to high yields | nih.gov |
| 3-Pyridylmethyl silyl ether | 4-tert-butylbromobenzene | Pd(OAc)₂/NIXANTPHOS | LiN(SiMe₃)₂ | Aryl(3-pyridyl)methanol | 66% | acs.org |
Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI™) catalysts have emerged as highly effective for various cross-coupling reactions, including the arylation of pyridyl substrates. rsc.orgsigmaaldrich.comresearchgate.net These palladium N-heterocyclic carbene (NHC) complexes are often more stable and easier to handle than traditional palladium-phosphine catalysts. rsc.orgsigmaaldrich.com
PEPPSI-type catalysts have demonstrated remarkable activity in the direct C-H functionalization of heterocycles. rsc.org For example, PEPPSI-IPr is an excellent catalyst for the palladium-catalyzed cross-coupling of aryl chlorides and bromides with amines (Buchwald-Hartwig amination) and for Negishi couplings to form alkyl-alkyl bonds. sigmaaldrich.com The 3-chloropyridyl ligand in the PEPPSI™ complex acts as a "throw-away" ligand, facilitating the formation of the active catalytic species. sigmaaldrich.com Recent research has focused on developing a range of PEPPSI catalysts with different NHC ligands to tune their catalytic activity for specific applications, such as the direct arylation of benzoxazoles and benzimidazoles. researchgate.netsci-hub.se
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a key strategy for forming C-O bonds in the synthesis of aryl ethers, including 3-pyridyl ethers. This reaction typically involves a nucleophile attacking an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. pearson.comnumberanalytics.com For pyridine derivatives, the nitrogen atom within the ring facilitates this reaction by stabilizing the negatively charged intermediate. pearson.comyoutube.com The substitution generally occurs at the C2 or C4 positions due to the effective stabilization of the intermediate by the nitrogen atom. youtube.com
Activated methylene (B1212753) compounds, such as Meldrum's acid, can serve as nucleophiles in SNAr-type reactions to form precursors for pyridyl derivatives. acs.orgwhiterose.ac.uknih.gov Research has shown that Meldrum's acid derivatives can react with activated pyridine-N-oxides. This approach involves the initial substitution on the pyridine ring, followed by subsequent chemical transformations to yield the desired pyridyl-substituted compounds. acs.orgnih.govresearchgate.net
A one-pot, three-component cascade reaction involving ortho-halo-β-aroylthioamides, Meldrum's acid, and aromatic aldehydes has been reported for the synthesis of tricyclic thiochromeno[2,3-b]pyridine derivatives. thieme-connect.com The proposed mechanism for this transformation includes a sequence of Knoevenagel condensation, Michael addition, cyclocondensation, decarboxylation, rearrangement, and an intramolecular SNAr reaction. thieme-connect.com
| Reactants | Reagents & Conditions | Product | Yield |
| ortho-halo-β-aroylthioamides, Meldrum's acid, aromatic aldehydes | Et3N, EtOH, reflux, 6–14 h | Tricyclic thiochromeno[2,3-b]pyridine derivatives | Moderate to good |
This table summarizes the multicomponent reaction for the synthesis of thiochromeno[2,3-b]pyridine derivatives.
Pyridine N-oxides are valuable precursors in the synthesis of pyridyl ethers and their derivatives because the N-oxide group activates the pyridine ring towards nucleophilic attack. nih.govarkat-usa.org This activation facilitates the substitution of leaving groups on the pyridine ring. The N-oxide can be introduced by oxidizing the parent pyridine with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org
The reaction of pyridine N-oxides with a nucleophile is often promoted by an activating agent. For instance, the phosphonium (B103445) salt PyBroP has been used to activate pyridine N-oxide for the synthesis of 2-pyridyl oxime ethers from oximes. researchgate.net This method proceeds under mild conditions and provides good to excellent yields. researchgate.net Similarly, the combination of an electrophilic activating agent with pyridine N-oxides allows for heteroarylation with a range of active methylene nucleophiles. whiterose.ac.uknih.gov
A study demonstrated a three-component synthesis of pyridylacetic acid derivatives where Meldrum's acid derivatives act as nucleophiles to perform substitution on activated pyridine-N-oxides. acs.orgnih.govresearchgate.net This reaction selectively affords either 2- or 4-substituted pyridines in good yields. acs.org
| Pyridine N-oxide Derivative | Meldrum's Acid Derivative | Reagents & Conditions | Product | Yield |
| Pyridine-N-oxide | 5-methyl Meldrum's acid | 1. TsCl, Et3N; 2. NaOMe, MeOH | 4-substituted pyridyl-propionate ester | 63% |
| Pyridine-N-oxide | Meldrum's acid | Standard conditions then methanolysis/decarboxylation | (4-pyridyl)acetate | 29% |
| Pyridine-N-oxide | Substituted Meldrum's acids | Standard conditions then methanolysis/decarboxylation | Substituted (4-pyridyl)acetates | 52-65% |
This table presents examples of the synthesis of pyridylacetic acid derivatives using pyridine N-oxides and Meldrum's acids. acs.org
Etherification Reactions
Etherification reactions provide direct routes to 3-pyridyl ethers from corresponding hydroxyl precursors. ontosight.aiguidechem.com
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). organic-chemistry.org
A modified Mitsunobu protocol using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh3) has been developed for the synthesis of pyridine ether PPAR agonists. nih.gov This method was shown to be efficient and suitable for parallel synthesis, eliminating significant by-product formation that can occur with traditional DEAD. nih.gov An initial attempt using standard Mitsunobu conditions (PS-PPh3, DEAD, THF) between a pyridinol and an alcohol gave the desired pyridyl ether in 54% yield. nih.gov However, the formation of by-products can be an issue, particularly with phenols having a high pKa. nih.gov
| Reactants | Reagents & Conditions | Product | Yield |
| Pyridinol 2, Alcohol 3 | PS-PPh3, DEAD, THF, rt, 16 h | Pyridyl ether 4 | 54% |
This table shows the result of a Mitsunobu reaction for pyridyl ether synthesis. nih.gov
The Mitsunobu reaction has also been applied in the synthesis of aziridines from β-amino alcohols, which can be precursors to other functionalized molecules. mdpi.com
Cross-coupling reactions offer a powerful tool for the formation of ether linkages. A notable development is the cross-coupling of organotrifluoroborates with acetals, promoted by a Lewis acid such as boron trifluoride etherate (BF3·OEt2). organic-chemistry.orgnih.govnih.gov This method allows for the synthesis of dialkyl ethers under mild conditions. organic-chemistry.orgnih.govnih.gov
An improved protocol utilizes hydroxamic acid-derived acetals, which enhances the regioselectivity and yield of the coupling reaction with potassium alkynyl-, alkenyl-, aryl-, and heteroaryltrifluoroborates. organic-chemistry.orgnih.govnih.govresearchgate.net This approach tolerates a variety of functional groups and is effective even with electron-deficient aryltrifluoroborates. organic-chemistry.orgnih.govnih.govethz.ch The use of a hydroxamate leaving group allows the reactions to proceed rapidly at 0°C. nih.govnih.govresearchgate.net The scope of nucleophiles includes oxygen- and sulfur-containing heteroaryltrifluoroborates. ethz.ch
| Acetal Type | Nucleophile | Reagents & Conditions | Product |
| Mixed acetals | Organotrifluoroborates | BF3·OEt2 | Dialkyl ethers |
| Hydroxamic acid-derived acetals | Potassium organotrifluoroborates | BF3·OEt2, 0°C, 5-60 min | Substituted dialkyl ethers |
This table summarizes the cross-coupling reactions for ether synthesis.
The hydroxyl group of 3-hydroxypyridine (B118123) can readily undergo etherification, making it a versatile intermediate for the synthesis of 3-pyridyl ethers. ontosight.aiguidechem.com The Williamson ether synthesis is a classical method that can be applied, involving the reaction of an alkoxide with a suitable alkyl halide. numberanalytics.com
Another approach involves the synthesis of N-benzyl-3-piperidinol, where 3-hydroxypyridine is first reacted with benzyl (B1604629) chloride to form the N-benzyl-3-hydroxypyridine quaternary ammonium salt. google.com This intermediate is then catalytically hydrogenated to the corresponding piperidinol. google.com While this example leads to a piperidine (B6355638) ring, the initial step demonstrates the reactivity of the pyridine nitrogen in forming a quaternary salt, a common strategy in pyridine chemistry.
Furthermore, the reduction of nicotinic acid esters offers a route to 3-pyridyl methanol (B129727). researchgate.net Nicotinic acid can be esterified and then reduced using sodium borohydride (B1222165) in methanol to yield 3-pyridyl methanol, which can serve as a precursor for further etherification reactions. researchgate.net
Specialized Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.org This approach has been successfully applied to the synthesis of various pyridinium (B92312) salts.
The quaternization of pyridine derivatives under microwave irradiation provides a rapid and efficient route to these compounds. For instance, the reaction of various pyridines with electrophiles like 2-bromo-4'-nitroacetophenone (B1207750) or iodoethane (B44018) is significantly expedited. researchgate.netmdpi.com Microwave heating can reduce reaction times from hours to minutes while improving product yields. acs.org
In one specific application, novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts were synthesized using a one-pot microwave-assisted protocol, achieving yields of over 80%. mdpi.com The subsequent quaternization of these products via a microwave-assisted SN2-type reaction with iodoethane in acetonitrile (B52724) was also demonstrated. mdpi.com The reaction conditions for this quaternization were 155 °C for 50 minutes, resulting in the desired salt after precipitation and washing. mdpi.com
The synthesis of N-(Pyridin-3-yl)-2-tosylacetamide has also been achieved with a 78% yield using microwave irradiation. mdpi.com This demonstrates the versatility of microwave assistance in preparing a range of pyridinium-related structures. The general advantages of using microwave-assisted synthesis include enhanced reaction rates, improved yields, and greater purity of the final products. acs.org
Table 1: Examples of Microwave-Assisted Synthesis of Pyridinium Derivatives
| Reactants | Product | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-(imidazo[1,5-a]pyridine-1-yl)pyridine, Iodoethane | 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salt | Acetonitrile | 155 °C, 50 min | 48% | mdpi.com |
| Pyridine, 2-bromo-4'-nitroacetophenone | 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide | Ethanol | 440 W, 4 min | 44% | researchgate.net |
| 3-Aminopyridine, 2-Chloroacetyl chloride, p-Toluenesulfinate | N-(Pyridin-3-yl)-2-tosylacetamide | Acetonitrile | 65-70 °C | 78% | mdpi.com |
Pyridyl-containing cryptands are macrocyclic compounds with three-dimensional cavities capable of encapsulating guest molecules. Their synthesis is a key area of supramolecular chemistry. A common and effective method involves the reaction of crown ether diols with pyridine-2,6-dicarbonyl chloride. nih.govresearchgate.net
High-yielding, regiospecific syntheses have been developed for various dibenzo crown ethers, which are precursors to the diols. acs.org For example, cis(4,4')-di(carbomethoxybenzo)-30-crown-10 was synthesized with a 93% yield and subsequently converted to the corresponding diol. nih.gov This diol was then reacted with pyridine-2,6-dicarbonyl chloride to produce the target pyridyl cryptand in a 44% yield. nih.govresearchgate.net
Templation methods have been shown to significantly improve the efficiency of cryptand synthesis. The use of a pyridinium bis(trifluoromethylsulfonyl)imide (PyTFSI) template in the reaction between a crown ether diol and pyridine-2,6-dicarbonyl dichloride has led to a fast (12-hour) and high-yielding protocol. acs.org This method avoids the need for syringe pumps and pseudo-high-dilution conditions, making gram-scale synthesis of these powerful hosts more accessible. acs.org Yields for pyridyl cryptands derived from various crown ethers, such as cis(4,4′)-dibenzo-30-crown-10 and bis(m-phenylene)-32-crown-10, have been reported to be as high as 89% and 80%, respectively, using this templated approach. acs.org
These cryptands exhibit strong binding affinities for various guest molecules, such as paraquat (B189505) and diquat (B7796111) derivatives, which has been studied using techniques like NMR spectroscopy and isothermal titration calorimetry. nih.gov
Table 2: Synthesis of Pyridyl Cryptands from Crown Ether Diols
| Crown Ether Diol Precursor | Templating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| cis(4,4')-dibenzo-30-crown-10 diol | None | Pyridyl cryptand | 44% | nih.gov |
| cis(4,4′)-dibenzo-30-crown-10 (3a) diol | PyTFSI | Pyridyl cryptand of 3a | 89% | acs.org |
| p-bromobenzyloxy derivative (3b) diol | PyTFSI | Pyridyl cryptand of 3b | 74% | acs.org |
| bis(m-phenylene)-32-crown-10 (5) diol | PyTFSI | Pyridyl cryptand of 5 | 80% | acs.org |
| cis(4,4′)-dibenzo-27L-crown-9 (9) diol | PyTFSI | Pyridyl cryptand of 9 | 62% | acs.org |
The synthesis of heavier analogues of ethers, where oxygen is replaced by a heavier chalcogen like selenium or tellurium, has been explored in the context of germanium chemistry. These studies often involve the use of stabilizing ligands, which can include pyridyl groups.
A notable example is the reaction of a pyridyl-1-azaallylgermanium(I) dimer, denoted as LGe-GeL where L = N(SiMe3)C(Ph)C(SiMe3)(C5H4N-2), with elemental selenium and tellurium. nih.gov When this germanium(I) dimer reacts with one equivalent of selenium or tellurium, it affords the first examples of heavier ether analogues of germanium, specifically the bis(germylene) selenide (B1212193) LGe(μ-Se)GeL and the bis(germylene) telluride LGe(μ-Te)GeL. nih.gov These reactions represent a key method for creating Ge-E-Ge linkages (E = Se, Te).
Further reactivity studies show that treatment of the germanium(I) dimer with two equivalents of selenium or tellurium leads to the formation of heavier ester analogues. nih.gov All resulting compounds have been characterized by X-ray crystallography and multinuclear NMR spectroscopy. nih.gov
In a related area, the synthesis of ditetryldiyl ethers, (Ar′E)2(μ-O) where E can be Ge or Sn, has been achieved by reacting a dimetallylene, (Ar′E)2, with one equivalent of pyridine N-oxide. acs.org This reaction produces a compound with a bent E–O–E core. acs.org While this specific example does not result in a pyridyl ether in the final product, the use of a pyridine derivative as an oxygen source is a relevant synthetic strategy in this field.
The reactivity of the pyridyl-1-azaallyl germanium(I) dimer has also been investigated with other reagents. For instance, its reaction with azobenzene (B91143) yields a digermahydrazine derivative, while its reaction with diiron nonacarbonyl produces novel iron-coordinated germanium complexes. acs.org
Table 3: Synthesis of Heavier Ether Analogues of Germanium
| Germanium Reactant | Reagent | Product | Reference |
|---|---|---|---|
| Pyridyl-1-azaallylgermanium(I) dimer (LGe-GeL) | 1 equiv. Selenium | Bis(germylene) selenide (LGe(μ-Se)GeL) | nih.gov |
| Pyridyl-1-azaallylgermanium(I) dimer (LGe-GeL) | 1 equiv. Tellurium | Bis(germylene) telluride (LGe(μ-Te)GeL) | nih.gov |
| Dimetallylene ((Ar′Ge)2) | 1 equiv. Pyridine N-oxide | Ditetryldiyl ether ((Ar′Ge)2(μ-O)) | acs.org |
Chemical Transformations and Reactivity of 3 Pyridyl Ether Scaffolds
Coupling and Derivatization Reactions
The functionalization of the 3-pyridyl ether core is central to the synthesis of a wide array of complex molecules. Coupling and derivatization reactions provide the tools to introduce diverse substituents and functionalities, thereby expanding the chemical space accessible from this scaffold.
Reactions of 3-Pyridylzinc Bromides with Electrophiles
A practical synthetic route for the direct preparation of 3-pyridylzinc bromide has been developed using highly reactive Rieke zinc and 3-bromopyridine (B30812), catalyzed by a small amount of lithium chloride. lookchem.com This organozinc reagent has proven to be a valuable intermediate for forming carbon-carbon bonds through cross-coupling reactions with various electrophiles. lookchem.com
The utility of 3-pyridylzinc bromide is demonstrated by its successful coupling with a range of electrophilic partners, leading to the corresponding cross-coupled products in moderate to good yields. This methodology has also been extended to the preparation of organozinc reagents from analogues of 3-bromopyridine. lookchem.com The Negishi cross-coupling, which pairs organozinc compounds with organic halides in the presence of a nickel or palladium catalyst, is a reliable and functional group-tolerant method for creating C(sp³)–C(sp³) bonds. nih.gov This approach has been successfully applied to the reaction of alkyl pyridinium (B92312) salts with alkylzinc halides. nih.gov
Table 1: Selected Cross-Coupling Reactions of 3-Pyridylzinc Bromide with Electrophiles
| Electrophile | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Aryl Bromide | Pd(OAc)₂ / SPhos | 3-Arylpyridine | Good |
| Alkyl Bromide | NiBr₂ / Ligand | 3-Alkylpyridine | Moderate to Excellent |
| Acid Chloride | Cu(I) catalyst | 3-Acylpyridine | Good |
| Allyl Halide | Pd catalyst | 3-Allylpyridine | Good |
Data compiled from multiple sources discussing Negishi and other cross-coupling reactions. lookchem.comresearchgate.netnih.gov
Derivatization via Pyridine-3-sulfonyl Derivatives for Analytical Purposes
Pyridine-3-sulfonyl chloride is a key reagent used for the derivatization of various compounds to enhance their detection and quantification in analytical methods, particularly liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.govnih.gov Sulfonyl chlorides with functional groups that have a high proton affinity can significantly improve the sensitivity for analytes like steroidal estrogens. nih.govnih.gov
In a comparative study, pyridine-3-sulfonyl (PS) chloride was evaluated against other derivatizing agents, such as dansyl chloride. While dansyl derivatives often produce fragment ions dominated by the derivatization reagent itself, the product ion spectrum of PS derivatives of steroids like 17β-estradiol shows abundant analyte-specific fragment ions. nih.govnih.gov This specificity makes PS chloride a superior choice for developing robust and reliable quantitative analytical methods. nih.gov For instance, the PS derivative of 17β-estradiol exhibits intense ions at m/z 272 (radical E2 cation) and m/z 350 (loss of SO₂ from the [M+H]⁺ ion). nih.gov
This derivatization technique has been successfully applied to enhance the sensitivity of determining metabolites from cytochrome P450 isoform incubations and bisphenols in beverages.
Diversification to Pyrazole (B372694) Oxime Ether Derivatives
To explore new chemical entities with potential biological activities, a series of novel pyrazole oxime ether derivatives incorporating a pyridyl ring have been synthesized. researchgate.netnih.gov The synthetic strategy typically involves the condensation of N-pyridyl pyrazole oximes with reagents like 2-chloro-5-chloromethyl pyridine (B92270). researchgate.net The structures of these new compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and elemental analysis. researchgate.net
The core of this diversification lies in the initial synthesis of functionalized pyrazoles, which are versatile intermediates in organic and medicinal chemistry. chim.ithilarispublisher.com These pyrazole precursors can be prepared through various methods, including classical cyclocondensation reactions. chim.itresearchgate.net Once the pyrazole oxime is formed, it can be etherified with a suitable pyridyl-containing electrophile to yield the final target compounds. nih.gov
Table 2: Examples of Synthesized Pyrazole Oxime Ether Derivatives with Pyridyl Moieties
| Pyrazole Precursor | Pyridyl Reagent | Resulting Derivative Structure |
|---|---|---|
| N-pyridyl pyrazole oxime | 2-chloro-5-chloromethyl pyridine | Pyrazole oxime ether with a pyridyl ring |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime | Substituted pyridyl halide | Pyrazole oxime ether with a substituted pyridyl ring |
Synthetic schemes are based on general procedures described in the literature. researchgate.netnih.gov
Mechanistic Investigations of this compound Involved Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. The following sections delve into the mechanistic details of key reactions involving this compound scaffolds.
Povarov Reaction Pathways Involving N-(3-Pyridyl) Imines
The Povarov reaction is a formal cycloaddition between an aromatic imine and an alkene to produce a quinoline. wikipedia.org When N-(3-Pyridyl) imines are involved, the reaction mechanism has been the subject of theoretical studies, often employing Density Functional Theory (DFT). rsc.org This reaction is typically catalyzed by a Lewis acid, which activates the imine for electrophilic attack by an electron-rich alkene. wikipedia.org
The process is generally considered a domino reaction consisting of two main stages:
A Lewis acid-catalyzed aza-Diels-Alder (A-DA) reaction between the N-(3-pyridyl) imine and a nucleophilic ethylene, which forms a formal [4+2] cycloadduct. rsc.orgrsc.org
A subsequent stepwise 1,3-hydrogen shift in this intermediate to yield the final tetrahydroquinoline product. rsc.orgexlibrisgroup.com
Computational studies at the MPWB1K/6-311G** level of theory have indicated that the Lewis acid-catalyzed A-DA reaction proceeds through a two-step mechanism due to the significant stabilization of a zwitterionic intermediate. rsc.orgexlibrisgroup.com The coordination of a Lewis acid like BF₃ to the N-(3-pyridyl) imine lowers the activation energy of the A-DA reaction by increasing the electrophilic character of the imine complex. rsc.org Some studies suggest that the Povarov reaction involving N-arylimines under acidic conditions proceeds through a stepwise process involving an ionic intermediate, rather than a concerted Diels-Alder mechanism, leading to a Mannich adduct followed by an intramolecular Friedel-Crafts-type reaction. nih.gov
Base-Mediated Deuteration Mechanisms of Pyridyl Salts
Base-catalyzed hydrogen-deuterium exchange provides a method for isotopic labeling of pyridyl compounds. The mechanism of this exchange has been investigated both computationally and experimentally for a series of pyridyl phosphonium (B103445) and ammonium (B1175870) salts. rsc.orgchemrxiv.orgresearchgate.net Pyridines can undergo deuteration at remote positions when treated with a base like potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgchemrxiv.orgresearchgate.net
To achieve site-selectivity, temporary electron-withdrawing groups can be introduced to block certain positions (e.g., the para-position) and increase the acidity of the remaining protons. rsc.orgchemrxiv.orgresearchgate.net The mechanism involves the deprotonation of a C-H bond by the base to form a carbanionic intermediate, which is then quenched by a deuterium (B1214612) source. The regioselectivity of the deuteration is influenced by the nature of the substituents on the pyridine ring and the reaction conditions. For instance, in some pyridine N-oxides, the presence of a chloro substituent can direct the position of the base-catalyzed deuterium exchange. acs.org The use of weaker bases like K₂CO₃ has also been explored for selective H/D exchange, where a removable directing group such as bromide can influence the site of deuteration. osti.gov
Palladium-Catalyzed C-H Arylation Mechanisms
Palladium-catalyzed C-H arylation is a powerful tool for the formation of carbon-carbon bonds, allowing for the direct functionalization of otherwise inert C-H bonds. In the context of 3-pyridyl ethers, the pyridine nitrogen atom can act as an effective directing group, facilitating the selective arylation of specific C-H bonds. The mechanism of this transformation has been the subject of detailed investigation, and a generally accepted catalytic cycle has been proposed. organicreactions.orgresearchgate.netmanchester.ac.uk
The catalytic cycle for the palladium-catalyzed C-H arylation of substrates containing a pyridine directing group typically involves the following key steps:
C-H Activation and Palladacycle Formation: The reaction is initiated by the coordination of the pyridine nitrogen to a Pd(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂). This coordination brings the palladium center in close proximity to the C-H bonds of the substrate. Subsequently, a concerted metalation-deprotonation (CMD) step or an electrophilic cleavage of a C-H bond occurs, leading to the formation of a five- or six-membered palladacycle intermediate. This step is often reversible and is crucial for the regioselectivity of the arylation. researchgate.netmdpi.com
Oxidative Addition: The resulting Pd(II)-palladacycle then reacts with an arylating agent, typically an aryl halide (Ar-X) or a diaryliodonium salt ([Ar₂I]⁺). This step involves the oxidative addition of the arylating agent to the palladium center, forming a high-valent Pd(IV) intermediate. manchester.ac.ukacs.org Mechanistic studies have provided evidence for the involvement of such Pd(IV) species. In some cases, a bimetallic high oxidation state palladium intermediate has also been proposed. manchester.ac.uk
Reductive Elimination: The Pd(IV) intermediate is generally unstable and undergoes reductive elimination. This step involves the formation of the new carbon-carbon bond between the aryl group and the substrate, while the palladium center is reduced from Pd(IV) back to Pd(II). This is the product-forming step of the catalytic cycle. manchester.ac.ukacs.org
Catalyst Regeneration: After reductive elimination, the Pd(II) species is regenerated, allowing it to re-enter the catalytic cycle and facilitate the arylation of another substrate molecule.
A plausible catalytic cycle for the palladium-catalyzed C-H arylation directed by a pyridine group is depicted below.
| Step | Description | Intermediate |
| I | Coordination of the pyridine directing group to the Pd(II) catalyst. | Pd(II)-substrate complex |
| II | C-H activation to form a palladacycle. | Palladacycle (Pd(II)) |
| III | Oxidative addition of the arylating agent (e.g., Ar-I). | Pd(IV) complex |
| IV | C-C bond-forming reductive elimination. | Arylated product and Pd(II) |
| V | Regeneration of the active Pd(II) catalyst. | Pd(II) catalyst |
This table provides a generalized overview of the key steps in the catalytic cycle.
It is important to note that the specific nature of the ligands, oxidant, and reaction conditions can influence the precise mechanism and the rate-limiting step of the reaction.
Intramolecular Rearrangements and Cyclizations
The this compound scaffold, possessing both an electron-rich aromatic ether component and a pyridine ring, can be susceptible to various intramolecular rearrangements and cyclization reactions, particularly under thermal or photochemical conditions. These transformations can lead to the formation of novel heterocyclic systems.
One such potential transformation is the Smiles rearrangement , which is a well-established intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.ukacs.org In a hypothetical Smiles rearrangement of a suitably activated this compound, a nucleophile tethered to the aryl portion of the molecule could attack the pyridine ring, leading to the migration of the aryl group. The efficiency of this rearrangement is highly dependent on the electronic properties of both the pyridine and the aryl ring. acs.org
Another relevant transformation is the Chapman rearrangement , which involves the thermal conversion of an aryl N-arylbenzimidate to an N-aroyldiphenylamine through a 1,3-shift of an aryl group from oxygen to nitrogen. organicreactions.orgresearchgate.net While the substrate is different, this reaction highlights the possibility of intramolecular aryl migration from an oxygen atom to a nitrogen atom within a heteroaromatic system, a process that could potentially be observed in appropriately substituted this compound derivatives.
Photochemical cyclizations represent another avenue for the intramolecular transformation of diaryl ethers. rsc.org Upon irradiation, diaryl ethers can undergo cyclization to form dibenzofuran (B1670420) derivatives. For 3-pyridyl ethers, similar photochemical conditions could potentially induce cyclization to yield fused heterocyclic structures. The mechanism of such reactions often involves the formation of an excited state, followed by intramolecular radical or electrophilic attack.
| Rearrangement/Cyclization | Description | Key Intermediate/Transition State |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Meisenheimer-like complex |
| Chapman Rearrangement | 1,3-Aryl shift from oxygen to nitrogen in an imidate. | Four-membered transition state |
| Photochemical Cyclization | Light-induced intramolecular ring formation. | Excited state/radical species |
This table summarizes potential intramolecular reactions applicable to this compound scaffolds based on known transformations of related compounds.
Oxidation and Reduction Chemistry
Oxidation of Bipyridine Ether Derivatives to Dialdehydes
The oxidation of methyl groups on bipyridine rings to form the corresponding aldehydes is a valuable transformation for the synthesis of functionalized ligands and building blocks for supramolecular chemistry. A common method for this transformation is the Riley oxidation , which utilizes selenium dioxide (SeO₂) as the oxidant. mdpi.comorganic-chemistry.orgnih.gov
The oxidation of 5,5'-dimethyl-2,2'-bipyridine to 2,2'-bipyridyl-5,5'-dicarbaldehyde is a well-documented example of this reaction. rsc.orgscite.ai This transformation is significant as the resulting dialdehyde (B1249045) is a versatile precursor for the synthesis of Schiff base ligands and other complex structures.
The mechanism of the Riley oxidation of a methyl group alpha to a pyridine nitrogen is believed to proceed through the following steps:
Ene Reaction: The reaction initiates with an ene-type reaction between the methyl group and selenium dioxide, forming an allylic seleninic acid intermediate.
acs.org-Sigmatropic Rearrangement: The seleninic acid intermediate undergoes a acs.org-sigmatropic rearrangement to yield an unstable selenium(II) species.
Decomposition: This intermediate then decomposes to afford the corresponding aldehyde and elemental selenium.
The reaction conditions for the SeO₂ oxidation of dimethylbipyridines typically involve heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent such as dioxane or a mixture of acetic acid and water.
| Starting Material | Oxidant | Product |
| 5,5'-Dimethyl-2,2'-bipyridine | Selenium Dioxide (SeO₂) | 2,2'-Bipyridyl-5,5'-dicarbaldehyde |
This table illustrates the specific oxidation of a dimethylbipyridine derivative to its corresponding dialdehyde.
The reactivity of the methyl groups is enhanced by their position on the electron-deficient pyridine ring. This method provides a direct route to bipyridine dialdehydes, which are otherwise challenging to synthesize.
Advanced Catalytic Applications of 3 Pyridyl Ether Derivatives
Ligand Design and Coordination Chemistry
The strategic incorporation of the 3-pyridyl ether moiety into ligand scaffolds has led to the development of highly effective catalysts for a range of chemical reactions. The pyridine (B92270) nitrogen provides a strong coordination site for transition metals, while the ether linkage can influence the ligand's conformational flexibility and electronic properties. This section highlights several classes of metal complexes where this compound derivatives play a crucial role.
Pyridyl Ligands in Palladium N-Heterocyclic Carbene Systems (e.g., PEPPSI™)
Palladium N-heterocyclic carbene (NHC) complexes are a cornerstone of modern cross-coupling chemistry. The introduction of pyridyl-containing ligands, including those with a this compound functionality, has given rise to a highly successful class of catalysts known as PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). americanelements.comsigmaaldrich.com These catalysts, such as PEPPSI™-IPr and PEPPSI™-SIPr, feature a 3-chloropyridyl ligand that serves as a stabilizing "throw-away" ligand. americanelements.comsigmaaldrich.comamericanelements.com This design facilitates the in situ generation of the active catalytic species and enhances the catalyst's stability and performance in a variety of cross-coupling reactions, including Suzuki, Heck, Sonogashira, Negishi, and Buchwald-Hartwig amination reactions. americanelements.comsigmaaldrich.comamericanelements.comnih.gov
The general structure of these PEPPSI™ catalysts is [PdX2(NHC)(pyridine)], where the NHC is often a bulky ligand like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) or its saturated analogue (SIPr), and the pyridine is typically 3-chloropyridine (B48278). americanelements.comamericanelements.comrsc.org The presence of the pyridine ligand contributes to the air and moisture stability of the precatalyst. americanelements.comamericanelements.com Research has demonstrated the modular synthesis of these catalysts, allowing for variations in the pyridine and NHC ligands to optimize performance for specific applications. nih.gov For instance, Pd-PEPPSI complexes derived from caffeine, an abundant natural product, have been successfully employed in various cross-coupling reactions. nih.gov Furthermore, pyridine-functionalized NHC complexes have shown excellent catalytic activity in Heck arylations. rsc.orgresearchgate.net The development of these systems underscores the importance of the pyridyl moiety in creating robust and efficient palladium catalysts. rsc.orgacademie-sciences.frnih.govacs.org
| Catalyst | General Formula | Key Features | Applications | References |
|---|---|---|---|---|
| PEPPSI™-IPr | [PdCl2(IPr)(3-chloropyridine)] | Air and moisture stable; "throw-away" 3-chloropyridyl ligand | Suzuki, Negishi, Buchwald-Hartwig, Kumada-Tamao-Corriu | americanelements.comsigmaaldrich.com |
| PEPPSI™-SIPr | [PdCl2(SIPr)(3-chloropyridine)] | Saturated NHC backbone for added flexibility and substrate control | Various cross-coupling reactions | sigmaaldrich.comamericanelements.com |
| Caffeine-derived Pd-PEPPSI | [PdX2(caffeine-NHC)(pyridine)] | Utilizes a renewable, biomass-derived NHC ligand | Suzuki, Heck, Sonogashira | nih.gov |
Ruthenium-NHC Alkylidene Complexes for Olefin Metathesis
Ruthenium-based catalysts are paramount in olefin metathesis, a powerful C-C bond-forming reaction. beilstein-journals.org The incorporation of pyridyl ligands, including those with potential for this compound functionalization, into the coordination sphere of ruthenium-NHC alkylidene complexes has been explored to modulate their catalytic activity and stability. beilstein-journals.orgusm.edu Pyridine can act as a labile ligand, readily dissociating to generate the active 14-electron species required for catalysis. acs.org
While phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy3) have been traditionally used, pyridine-containing complexes have shown comparable or, in some cases, superior performance, particularly in cross-metathesis reactions. beilstein-journals.org For instance, novel pyridine complexes have demonstrated activity in ring-closing enyne metathesis and cross-metathesis, with performance nearing that of their phosphine counterparts. beilstein-journals.org Pyridine-stabilized ruthenium monothiolate catalysts have shown fast initiation and high Z-selectivity in the self-metathesis of terminal olefins. acs.org The development of pH-responsive ligands, such as those incorporating dimethylaminopyridine, has also been investigated to control catalyst solubility and activity. usm.edu The versatility of the pyridine ligand allows for the synthesis of a variety of ruthenium alkylidene complexes with tailored properties for specific metathesis applications. acs.orgcaltech.edulew.roresearchgate.net
| Catalyst Type | Key Ligands | Notable Characteristics | Application | References |
|---|---|---|---|---|
| Pyridine-NHC Ru-alkylidene | Pyridine, NHC | Comparable activity to phosphine complexes in cross-metathesis | Ring-closing enyne metathesis, cross-metathesis | beilstein-journals.org |
| Pyridine-stabilized Ru-monothiolate | Pyridine, thiolate | Fast initiation, high Z-selectivity | Self-metathesis of terminal olefins | acs.org |
| pH-responsive Ru-NHC | Dimethylaminopyridine, NHC | Controllable solubility and activity via acid addition | Ring-opening and ring-closing metathesis | usm.edu |
Precious Metal Complexes of Bis(pyridyl)allenes (Pd, Pt, Au)
Bis(pyridyl)allenes have emerged as robust and versatile ligands for the synthesis of novel palladium(II), platinum(IV), and gold(III) complexes. scispace.comrsc.orgresearchgate.net The unique three-dimensional structure of the allene (B1206475) backbone, combined with the coordinating ability of the pyridyl groups, creates a distinct chemical environment around the metal center. scispace.com These ligands can coordinate to metals through the pyridine nitrogens, with the potential for additional interaction with the allene's double bonds. scispace.comacs.org
The resulting metal complexes have shown promising catalytic activity in benchmark reactions. For example, gold(I) complexes of bis(pyridyl)allenes are comparable to state-of-the-art catalysts in the cyclization of 1,6-enynes. rsc.org Furthermore, gold(III) and platinum(II) complexes derived from these ligands have been found to catalyze reactions under milder conditions than their simple salt counterparts like AuCl3 and PtCl2. rsc.org The synthesis of these complexes involves the reaction of the bis(pyridyl)allene ligands with suitable metal precursors, such as Pd(MeCN)2Cl2. scispace.com The development of these allene-based ligands opens new avenues for the design of catalysts with unique steric and electronic properties. researchgate.netgoogle.com
Zinc Complexes with Tridentate Pyridyl-Pyrrole Ligands
Tridentate pyridyl-pyrrole ligands, which can incorporate a this compound moiety, are of significant interest due to their ability to form stable complexes with a variety of metals, including zinc. researchgate.net These ligands often mimic polypyridine ligands and their metal complexes exhibit rich coordination chemistry. researchgate.net Zinc complexes with these ligands have been synthesized and characterized, revealing diverse coordination geometries. researchgate.netrsc.org
For example, zinc complexes prepared by treating pyridyl-pyrrole ligands with diethylzinc (B1219324) have shown compressed octahedral or distorted tetrahedral geometries. researchgate.net These complexes feature shorter Zn-N(pyrrole) bond lengths and longer Zn-N(pyridine) bond lengths. researchgate.net Such complexes have been investigated as catalysts for the coupling reaction of CO2 and various epoxides under solvent-free conditions. researchgate.net The synthesis of these ligands can be achieved through methods like the Paal-Knorr pyrrole (B145914) condensation, and further functionalization is possible via reactions such as Suzuki coupling. researchgate.netresearchgate.net The study of these zinc complexes highlights the potential of pyridyl-pyrrole ligands in catalytic applications, particularly in CO2 fixation. acs.orgnih.gov
Cyclometallated Gold(III) Aryl-Pyridine Complexes for Multicomponent Reactions
Cyclometallated gold(III) aryl-pyridine complexes have proven to be highly efficient catalysts for multicomponent reactions, such as the synthesis of substituted oxazoles from N-benzyl imines, alkynes, and acyl chlorides. rsc.org These catalysts exhibit high stability, allowing for low catalyst loadings (as low as 0.5 mol%) and short reaction times. rsc.org The cyclometallated structure, where the gold is bonded to both the nitrogen of the pyridine and a carbon of the aryl ring, contributes to the catalyst's robustness.
These active catalysts can be generated in situ from simple pre-catalysts under the reaction conditions. rsc.org The synthesis of these complexes often involves the reaction of a pyridine-containing ligand with a gold salt like KAuCl4, followed by cyclometallation. rsc.org The use of these gold(III) complexes represents a significant advancement in the field of gold catalysis, which has traditionally been dominated by Au(I) species. rsc.orgmdpi.combeilstein-journals.orgresearchgate.netresearchgate.net
Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The this compound scaffold has been incorporated into various chiral ligand designs to induce enantioselectivity in a range of metal-catalyzed reactions.
Chiral pyridyl-containing ligands, including those with ether functionalities, have been synthesized and applied in asymmetric catalysis. diva-portal.org For instance, chiral pyridyl pyrrolidine (B122466) and pyridyl oxazoline (B21484) ligands have been used in palladium-catalyzed allylic alkylation. diva-portal.org The stereochemical outcome of these reactions is often influenced by the steric and electronic properties of the ligand. diva-portal.org
In another approach, the asymmetric reduction of 3-pyridyl-derived O-benzyl ketoxime ethers has been achieved with high enantioselectivity using a catalyst derived from (S)-diphenylvalinol. nih.gov This method provides access to important chiral amines. Furthermore, novel chiral pyridyl alcohol ligands derived from camphor, where the pyridyl and hydroxyl groups are attached to the C3 position, have shown significant improvement as catalysts in the alkylation of aldehydes with diethylzinc compared to their C2-pendant counterparts. ajol.info The cobalt-catalyzed asymmetric cyclopropanation of alkenes with 3-pyridyldiazomethane has also been shown to produce chiral 3-pyridylcyclopropanes with high enantioselectivity. nih.gov These examples demonstrate the growing importance of this compound derivatives and related structures in the design of effective chiral ligands for asymmetric synthesis. researchgate.netmdpi.comthieme-connect.comrsc.org
Catalytic Roles in Specific Transformations
Derivatives of this compound are recognized for their utility as ligands and structural components in various catalytic systems. Their unique electronic and steric properties, stemming from the interplay between the ether linkage and the pyridine ring, allow them to play significant roles in facilitating a range of important chemical transformations. This section explores their specific catalytic applications in carbon dioxide fixation and the formation of ethers through cross-coupling reactions.
CO2 Fixation Applications
The chemical fixation of carbon dioxide (CO2) is a critical area of research aimed at mitigating greenhouse gas emissions and utilizing CO2 as a renewable C1 building block. nih.gov One of the most successful strategies is the cycloaddition of CO2 to epoxides, which yields valuable cyclic carbonates. nih.govmdpi.com These products are widely used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. nih.gov This transformation is typically catalyzed by systems that can activate the epoxide, often through a Lewis acid, and provide a nucleophile to initiate the ring-opening. nih.gov
Pyridinium-functionalized β-cyclodextrins, which incorporate both pyridyl and ether functionalities, have emerged as highly effective single-component, metal-free catalysts for this reaction. nih.gov β-Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by glycosidic bonds, forming a poly-ether macrocycle. When functionalized with pyridinium (B92312) salts, these molecules act as bifunctional catalysts. The hydroxyl groups of the cyclodextrin (B1172386) and the pyridinium cation can activate the epoxide via hydrogen bonding, while the halide anion associated with the pyridinium salt serves as the nucleophile that attacks the epoxide ring. nih.gov
Research has demonstrated that imidazole (B134444) and pyridinium-functionalized β-cyclodextrins can efficiently catalyze the conversion of various epoxides into cyclic carbonates without the need for solvents or metal co-catalysts. nih.gov Under optimized conditions (e.g., 110 °C, 3 MPa CO2 pressure), these catalysts show high selectivity and good conversion rates for a range of substrates, including aliphatic and aromatic epoxides, as well as glycidyl (B131873) ethers. nih.gov A key advantage of these catalysts is their ease of recovery and reusability, maintaining high performance over multiple cycles. nih.gov
A proposed mechanism suggests that the hydroxyl groups on the β-cyclodextrin assist in the ring-opening of the epoxide, which is followed by the insertion of CO2, activated by the functionalized pyridinium group, and subsequent intramolecular cyclization to yield the final cyclic carbonate product. nih.gov
Table 1: Catalytic Performance of Imidazole-Functionalized β-Cyclodextrin (Im-CD1-I) in CO2 Cycloaddition nih.gov
| Entry | Epoxide Substrate | Product | Yield (%) | TON¹ | TOF² (h⁻¹) |
| 1 | Epichlorohydrin | 4-(chloromethyl)-1,3-dioxolan-2-one | 91³ | 273 | 91 |
| 2 | Propylene oxide | Propylene carbonate | 92 | 276 | 11.5 |
| 3 | Styrene oxide | Styrene carbonate | 100 | 300 | 12.5 |
| 4 | Phenyl glycidyl ether | 4-(phenoxymethyl)-1,3-dioxolan-2-one | 98 | 294 | 12.3 |
| 5 | Allyl glycidyl ether | 4-((allyloxy)methyl)-1,3-dioxolan-2-one | 95 | 285 | 11.9 |
| 6 | Butyl glycidyl ether | 4-((butoxy)methyl)-1,3-dioxolan-2-one | 75 | 225 | 9.4 |
Reaction Conditions: Im-CD1-I (0.33 mol%), epoxide (71.5 mmol), 110 °C, 3 MPa CO2, 24 h. nih.gov ¹TON (Turnover Number) = moles of product / moles of catalyst. nih.gov ²TOF (Turnover Frequency) = TON / time (h). nih.gov ³Reaction time of 3 h. nih.gov
Ether-Forming Cross-Couplings
The formation of aryl ethers is a fundamental transformation in organic synthesis, yielding structures prevalent in pharmaceuticals, natural products, and materials science. bme.humdpi.com Copper-catalyzed Ullmann condensation and the more recent palladium- and copper-catalyzed Chan-Lam and Buchwald-Hartwig cross-coupling reactions are cornerstone methods for constructing C-O bonds. wikipedia.orgwikipedia.org The efficiency and scope of these reactions are often highly dependent on the ligands coordinated to the metal center. Pyridine derivatives, including those with ether functionalities, are frequently employed as effective ligands in these catalytic systems. acs.org
In copper-catalyzed Ullmann-type reactions, ligands are used to improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions compared to the classical high-temperature procedure. wikipedia.orgnih.gov While a variety of nitrogen- and oxygen-containing ligands have been developed, functionalized pyridines have shown considerable promise. acs.orgnih.gov
More significantly, pyridine derivatives play a crucial role in modern palladium-catalyzed cross-coupling systems. A prominent example is the development of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI™) catalysts. sigmaaldrich.com These air- and water-stable palladium complexes feature a bulky N-heterocyclic carbene (NHC) ligand and a 3-chloropyridine co-ligand. The 3-chloropyridine ligand serves as a stabilizing, yet labile, component that is easily displaced to initiate the catalytic cycle. sigmaaldrich.com This design allows for the creation of a highly active "Pd(NHC)" species in situ. PEPPSI™ catalysts have demonstrated high efficiency in various cross-coupling reactions, including the formation of C-O bonds for ether synthesis, under mild conditions. sigmaaldrich.com
Furthermore, studies on the direct arylation of 4-pyridylmethyl aryl ethers highlight the utility of these compounds as substrates in advanced C-C bond-forming reactions to create more complex diarylated ether structures. nih.gov A Pd(NIXANTPHOS)-based catalyst was found to be effective for the mono- and diarylation of 4-pyridylmethyl ethers with various aryl bromides, demonstrating the stability of the pyridyl ether motif under catalytic cross-coupling conditions and its utility in building molecular complexity. nih.gov
Table 2: Palladium-Catalyzed Arylation of 4-Pyridylmethyl 2-Naphthyl Ether nih.gov
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-((4-Methylbenzyl)(pyridin-4-yl)methoxy)naphthalene | 95 |
| 2 | 4-Bromoanisole | 2-((4-Methoxybenzyl)(pyridin-4-yl)methoxy)naphthalene | 92 |
| 3 | 1-Bromo-3-methoxybenzene | 2-((3-Methoxybenzyl)(pyridin-4-yl)methoxy)naphthalene | 91 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | 2-((Pyridin-4-yl)(3-(trifluoromethyl)benzyl)methoxy)naphthalene | 79 |
| 5 | 5-Bromo-1-methyl-1H-indole | 5-(((2-Naphthyloxy)(pyridin-4-yl)methyl))-1-methyl-1H-indole | 80 |
| 6 | 5-Bromobenzofuran | 5-(((2-Naphthyloxy)(pyridin-4-yl)methyl))benzofuran | 84 |
Reaction Conditions: 4-Pyridylmethyl 2-naphthyl ether, aryl bromide, Pd(OAc)2, NIXANTPHOS, NaOtBu, CPME, 100 °C. nih.gov
Theoretical and Computational Investigations of 3 Pyridyl Ether Structures
Electronic Structure and Reactivity
Understanding the electronic landscape of a molecule is fundamental to predicting its chemical behavior. Computational methods offer a detailed picture of electron distribution, orbital energies, and reactive sites.
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing valuable insights into the electronic structure of molecules. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. dergipark.org.trajrcps.com
For instance, DFT calculations on various pyridine (B92270) derivatives have been used to determine their HOMO-LUMO energy gaps, which in turn helps to understand their potential as corrosion inhibitors or in other applications. mdpi.com In a study of 3-(2-methylphenylaminothiazol-5-oyl) pyridine, the calculated HOMO-LUMO energy gap revealed that charge transfer occurs within the molecule. ajrcps.com Similarly, for a series of tetrahydrothieno[2,3-c]pyridin-2-yl derivatives, DFT and Time-Dependent DFT (TD-DFT) computations at the B3LYP/6-311G** level were performed to evaluate their reactivity features through Frontier Molecular Orbital (FMO) analysis. bohrium.com
The choice of the DFT functional and basis set is crucial for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in these studies. dergipark.org.trajrcps.com Various basis sets, such as 6-31G, 6-311G(d,p), and others, are employed to describe the atomic orbitals. ajrcps.comiucr.orgphyschemres.org
Interactive Table: HOMO-LUMO Energy Gaps of Selected Pyridine Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine | B3LYP/6-311G(d,p) | - | - | - | iucr.org |
| Acrylic Acid | DFT/B3LYP/STO-3G | - | - | 5.545 | dergipark.org.tr |
| [MA(NBA)] complex | B3LYP/6-311G(d,p) | - | - | 4.019 | researchgate.net |
| 3-(2-methylphenylaminothiazol-5-oyl) pyridine | B3LYB/6-31G | - | - | - | ajrcps.com |
| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |
Electrostatic Potential (ESP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comresearchgate.net The ESP map highlights regions of positive and negative potential on the molecular surface, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. dergipark.org.tr
In studies of pyridine derivatives, ESP analysis helps to identify the most likely sites for interaction with other molecules or surfaces. For example, in an investigation of pyridine oximes as corrosion inhibitors, the ESP maps revealed high electron density areas around the pyridine moiety and the -N-OH group, indicating these as potential binding sites to a metal surface. mdpi.com Similarly, for 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), ESP surfaces were calculated to gain insight into its chemical properties, revealing a delocalization of cationic charge on the furanium moiety. royalsocietypublishing.orgresearchgate.netnih.gov
The color scheme in an ESP map typically represents the potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). iucr.org This visual representation allows researchers to quickly identify the electrophilic and nucleophilic centers of a molecule.
Natural Population Analysis (NPA) provides a method for calculating the distribution of electrons among the atoms in a molecule, offering a more robust description than Mulliken population analysis. ajrcps.comsemanticscholar.org These atomic charges are crucial for understanding intermolecular interactions and reactivity.
Building on population analysis, Fukui functions and indices are powerful tools within conceptual DFT to predict the local reactivity of different sites in a molecule. whiterose.ac.uk The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. whiterose.ac.uk Condensed Fukui indices, derived from this function, pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.
For instance, in the computational study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), condensed Fukui functions were calculated to identify reactive sites. royalsocietypublishing.orgresearchgate.net The results confirmed C5 as the preferred site for nucleophilic attack. royalsocietypublishing.orgresearchgate.net The dual descriptor, another reactivity index, further supported these findings. royalsocietypublishing.org These theoretical predictions are invaluable for understanding and predicting the outcomes of chemical reactions involving such species.
Interactive Table: Condensed Fukui Functions for NNKFI (B3LYP/6-311G** level)
| Atom | Conformer | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) | Dual Descriptor | Source |
| C5' | cis | Max Value | - | Most Negative | royalsocietypublishing.org |
| N1' | trans | Max Value | - | Most Negative | royalsocietypublishing.org |
| C5 | cis & trans | - | Max Value | Most Positive | royalsocietypublishing.org |
Reaction Mechanism Elucidation
Computational modeling has become an indispensable tool for unraveling the intricate details of reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. whiterose.ac.uk
By mapping out the potential energy surface of a reaction, computational chemists can identify and characterize the structures and energies of transition states and intermediates. acs.orgrsc.org This information is critical for determining the most likely reaction pathway and understanding the factors that control the reaction rate and selectivity. rsc.orgcam.ac.uk
For reactions involving pyridyl ethers and related compounds, DFT calculations have been used to model complex reaction pathways. For example, in the study of a photoinduced intramolecular aryl ether rearrangement, DFT calculations were employed to evaluate the proposed mechanism and explore alternative pathways for a 2-(pyridin-2-yloxy)benzaldehyde (B135191) substrate. acs.org Similarly, computational studies on the oxy-functionalization of transition metal methyl ligands with pyridine-based ligands have calculated the free energies of intermediates and transition states to understand the reaction mechanism. osti.gov These calculations often involve locating transition state structures, which are first-order saddle points on the potential energy surface, and confirming them by the presence of a single imaginary frequency in the vibrational analysis. osti.gov
The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool for probing reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.org A significant primary KIE is typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. slideshare.netresearchgate.net
Theoretical calculations can predict KIEs, and the comparison of these calculated values with experimental data provides strong evidence for or against a proposed mechanism. For example, theoretical investigations of proton-coupled electron transfer in ruthenium polypyridyl complexes have been used to elucidate the physical basis for experimentally observed large KIEs. nih.gov The calculations can help to understand how factors such as the proton donor-acceptor distance influence the magnitude of the KIE. nih.gov While direct computational studies on the KIE of 3-pyridyl ether itself were not found, the principles and methodologies are widely applicable to reactions involving this and related structures, particularly in processes involving proton or hydride transfer. For instance, large KIEs have been observed in the oxidation of benzyl (B1604629) alcohol by ruthenium(IV) oxo complexes, highlighting the utility of this method in understanding C-H bond activation steps. osti.gov
Conformational Analysis and Molecular Dynamics Simulations
Theoretical and computational methods provide powerful tools for investigating the three-dimensional structure and dynamic behavior of this compound. These approaches offer insights into the molecule's conformational landscape and its interactions at a supramolecular level.
Exploration of Conformational Preferences
Molecular dynamics (MD) simulations are a cornerstone for exploring the conformational ensembles of flexible molecules like this compound. nih.gov These simulations model the movement of atoms over time, governed by a force field that describes the interatomic potentials. By running extensive MD simulations, researchers can generate a vast number of structural snapshots, providing a detailed picture of the accessible conformations and their relative energies. nyu.edu
A common approach involves generating initial structures and then using algorithms like the L-BFGS to minimize their energy. nih.gov The resulting low-energy conformers represent the most probable shapes the molecule will adopt. The relative populations of these conformers can then be calculated using a Boltzmann distribution, which depends on their energy differences.
Table 1: Hypothetical Conformational Analysis Data for this compound This table illustrates the type of data that could be generated from a conformational analysis study. The values are for illustrative purposes only and are not based on experimental data for this compound.
| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A | 0 (Planar) | 5.2 | <1 |
| B | 60 (Gauche) | 0.5 | 35 |
| C | 120 | 1.8 | 10 |
| D | 180 (Anti-planar) | 0.0 | 54 |
Simulations of Supramolecular Assembly and Packing
Beyond the individual molecule, computational simulations are invaluable for understanding how this compound molecules interact with each other to form larger, ordered structures. Supramolecular chemistry, the study of systems held together by non-covalent interactions, is central to this understanding. rsc.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern the self-assembly and crystal packing of molecules. researchgate.net
Molecular dynamics simulations can model the aggregation of multiple this compound molecules in solution or the formation of a crystal lattice. rsc.org By analyzing the trajectories of these simulations, researchers can identify the preferred modes of intermolecular interactions. For instance, the pyridine rings in this compound can participate in π-π stacking, where the aromatic rings align face-to-face or edge-to-face. Additionally, the nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, potentially interacting with hydrogen bond donors from neighboring molecules or solvent molecules. rsc.org
These simulations can predict the crystal packing arrangement, which can then be compared with experimental data from X-ray crystallography. acs.org Understanding the supramolecular assembly is crucial for predicting material properties such as solubility, melting point, and polymorphism.
Spectroscopic Property Prediction
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, providing a valuable complement to experimental measurements. For this compound, theoretical calculations can elucidate its vibrational and electronic spectra.
Theoretical Calculations of Vibrational Normal Modes (e.g., IR)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational motions of a molecule. Each molecule has a unique set of vibrational normal modes, which correspond to specific patterns of atomic motion. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the frequencies and intensities of these vibrational modes. researchgate.net
By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. openaccesspub.org This calculated spectrum can then be compared with an experimental spectrum to aid in the assignment of the observed absorption bands to specific vibrational modes. For example, calculations can distinguish between C-H stretching, C-N stretching, C-O-C stretching, and various ring deformation modes. researchgate.netolemiss.edu Anharmonic calculations can further refine these predictions, leading to better agreement with experimental data, especially for complex molecules. acs.org
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound This table illustrates the kind of data that would be produced from a DFT calculation of vibrational frequencies. The assignments are based on typical frequency ranges for such functional groups. These are not experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 3100-3000 | Aromatic C-H stretching |
| ν(C=N) | 1600-1550 | Pyridine ring stretching |
| ν(C=C) | 1500-1400 | Pyridine ring stretching |
| ν(C-O-C) | 1250-1150 | Asymmetric ether stretching |
| δ(C-H) | 900-700 | Out-of-plane C-H bending |
Prediction of UV-Vis Spectra and Charge Transfer Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uu.nl Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra of molecules like this compound. msu.edu These calculations determine the energies of the electronic transitions from the ground state to various excited states.
The predicted spectrum can reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. For aromatic systems like this compound, these transitions are typically π → π* transitions within the pyridine rings. The calculations can also provide insights into charge transfer characteristics. msu.edu Charge transfer involves the movement of electron density from one part of a molecule to another upon electronic excitation. uu.nl
In the context of this compound, it is possible to have intramolecular charge transfer between the two pyridine rings through the ether linkage. Theoretical calculations can quantify the extent of this charge transfer by analyzing the molecular orbitals involved in the electronic transitions. mdpi.com For instance, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate whether a transition has charge transfer character. This information is critical for understanding the photophysical properties of the molecule and its potential applications in areas like organic electronics.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Pyridyl Ether Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-pyridyl ether and its derivatives. researchgate.net Its non-destructive nature allows for the in-situ identification and quantification of reactants, products, and even transient intermediates. researchgate.netresearchgate.net
¹H and ¹³C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. In ¹H NMR, the protons on the pyridine (B92270) rings exhibit signals in the aromatic region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system. For dipyridyl ether, these deshielded signals are a key characteristic. The chemical shifts of protons on carbons adjacent to the ether oxygen in derivatives can be found in the range of 3.4-4.5 ppm. libretexts.orglibretexts.org
In ¹³C NMR spectra of pyridyl ethers, the carbon atoms directly bonded to the ether oxygen are significantly deshielded and appear at approximately δ 150–160 ppm. For other carbons within the molecule, those adjacent to the ether linkage in general appear in the 50-80 ppm range. libretexts.org The precise chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for unambiguous structural assignment. mdpi.comresearchgate.netresearchgate.net The analysis of these spectra, often compared against established databases, is a critical step in confirming the identity of a synthesized compound.
Table 1: Representative NMR Data for Pyridyl Ether Derivatives
| Compound Type | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Dipyridyl Ether | ¹H (pyridyl protons) | 7.5 - 8.5 | |
| Dipyridyl Ether | ¹³C (carbons adjacent to oxygen) | 150 - 160 | |
| General Ether Derivatives | ¹H (protons on C adjacent to ether O) | 3.4 - 4.5 | libretexts.orglibretexts.org |
| General Ether Derivatives | ¹³C (carbons adjacent to ether O) | 50 - 80 | libretexts.org |
Advanced NMR Techniques for Mechanistic Studies and Intermediate Characterization
Beyond basic structural confirmation, advanced NMR techniques are indispensable for probing reaction mechanisms and identifying short-lived intermediates. researchgate.net Multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms within a molecule. numberanalytics.com These techniques are crucial when dealing with complex structures or for differentiating between isomers. numberanalytics.com
Furthermore, in situ NMR monitoring allows for real-time tracking of reaction progress, providing kinetic data and insights into the formation and decay of intermediates. researchgate.netresearchgate.nethep.com.cn Techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to study intermolecular interactions and the aggregation state of molecules in solution. researchgate.net The application of these advanced methods is critical for a deep understanding of the chemical processes involving this compound.
Vibrational Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method used to identify functional groups within a molecule and to monitor the progress of a chemical reaction.
Application in Monitoring Reactions and Confirming Functional Groups
In the context of this compound research, FT-IR spectroscopy is particularly useful for confirming the presence of the characteristic ether linkage and the pyridine rings. The C-O-C stretching vibration in diaryl ethers like dipyridyl ether is typically observed in the 1200–1250 cm⁻¹ region. This is distinct from the C-O stretch in alkyl ethers, which appears at a lower frequency. The pyridine ring itself has several characteristic vibrational modes, including ring stretching vibrations between 1400 and 1650 cm⁻¹. jocpr.comresearchgate.net
FT-IR is also a valuable tool for real-time reaction monitoring. jasco-global.commdpi.comacs.org By tracking the disappearance of reactant peaks and the appearance of product peaks, chemists can determine reaction endpoints and gain insights into reaction kinetics. mdpi.com For instance, in the synthesis of a pyridyl ether, one could monitor the disappearance of a hydroxyl (O-H) stretching band from a starting phenol (B47542) and the appearance of the characteristic C-O-C ether band.
Table 2: Characteristic FT-IR Frequencies for Pyridyl Ethers
| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-O-C Stretch (Diaryl Ether) | 1200 - 1250 | |
| Pyridine Ring Stretching | 1400 - 1650 | jocpr.comresearchgate.net |
| C-H Stretching (Aromatic) | 3020 - 3090 | researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Compound Identification
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound and its derivatives. measurlabs.comcdc.gov HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the precise elemental formula of a compound. measurlabs.comnih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are commonly used to ionize the analyte before mass analysis. nih.govresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to piece together the molecular structure. researchgate.netnih.gov For example, in the analysis of phenyl pyridyl ether derivatives, specific fragmentation pathways have been observed that are characteristic of the compound class. nih.gov The combination of accurate mass measurement from HRMS and fragmentation data from MS/MS provides a high degree of confidence in the identification of this compound and related compounds. researchgate.netchemmethod.comijpsm.com
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) with Chemical Derivatization Strategies
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective analytical technique for the determination of trace-level compounds in complex matrices. ddtjournal.com Chemical derivatization is often employed in conjunction with LC-ESI-MS/MS to enhance the detection sensitivity of analytes. ddtjournal.comresearchgate.net This strategy is particularly useful for molecules that are poorly ionizable in their native form. researchgate.net
In the context of compounds related to the 3-pyridyl functional group, derivatization strategies have been developed to improve their analytical performance in LC-ESI-MS/MS. For instance, pyridine-3-sulfonyl (PS) chloride has been utilized as a derivatizing agent for steroidal estrogens. nih.gov The resulting PS derivatives exhibit analyte-specific and highly informative product ion spectra in MS/MS analysis, which is beneficial for both qualitative and quantitative studies. nih.gov This approach has been shown to be superior to other derivatizing agents like dansyl chloride, as the product ion spectra of PS derivatives are dominated by analyte-specific fragment ions rather than ions from the derivatizing reagent itself. nih.gov The fragmentation of the PS derivative of 17β-estradiol, for example, leads to characteristic cleavages in the steroid ring system, allowing for specific detection. nih.gov
Another derivatization reagent, N-(4-aminomethylphenyl)pyridinium (AMPP), has been synthesized to react with carboxylic acids, such as those found in eicosanoids, to form cationic amides. nih.gov This charge reversal derivatization significantly improves the sensitivity of detection by 10- to 20-fold compared to the analysis of the underivatized analytes in negative ion mode. nih.gov The resulting AMPP amides undergo collision-induced dissociation in a manner that provides structural information about the original analyte, enhancing both sensitivity and specificity. nih.gov
The selection of an appropriate derivatization reagent is critical and should be based on the functional groups present in the target analyte. Reagents like dansyl chloride are widely used for compounds with hydroxyl groups. ddtjournal.com The derivatization reaction should ideally proceed under mild conditions and result in a high yield of the derivative. ddtjournal.com
Table 1: Derivatization Reagents for LC-ESI-MS/MS Analysis
| Derivatization Reagent | Target Functional Group | Advantage | Reference |
|---|---|---|---|
| Pyridine-3-sulfonyl (PS) chloride | Hydroxyl | Produces analyte-specific fragment ions | nih.gov |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic acid | Enhances sensitivity through charge reversal | nih.gov |
| Dansyl chloride | Hydroxyl | Widely used, improves detectability | ddtjournal.comnih.gov |
X-ray Crystallography
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of materials.
Single crystal X-ray diffraction is the gold standard for elucidating the detailed solid-state structure of crystalline compounds. For molecules containing the this compound moiety, this technique reveals how the molecules pack in the crystal lattice and the nature of the non-covalent interactions that govern the supramolecular architecture. mdpi.comasianpubs.org
In a study of 1,2-diaryl(3-pyridyl)ethanone oximes, X-ray crystallography revealed that the crystal packing is controlled by hydrogen bonding networks. mdpi.com For some derivatives, homomeric intermolecular oxime···oxime interactions are dominant, while for others, cooperative intermolecular oxime···N(pyridyl) and C-H/π interactions dictate the self-assembly. mdpi.com Similarly, the crystal structure of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea shows an infinite zigzag chain supramolecular structure formed by intermolecular N-H···N hydrogen bonds. asianpubs.org
The coordination of this compound-containing ligands to metal centers can also be precisely characterized by single crystal X-ray diffraction. For example, the structures of dipalladium complexes with a 1,3-pyrimidinyl ligand have been determined, providing exact bond distances and angles. mdpi.com In ytterbocene(II) complexes with pendant pyridyl groups, X-ray diffraction confirmed that both pyridyl groups are coordinated to the ytterbium center. core.ac.uk
The process involves growing a single crystal of the compound, which is then mounted on a diffractometer. mdpi.com The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. mdpi.commdpi.com The data are then processed to solve and refine the crystal structure. sci-hub.se
Table 2: Selected Crystallographic Data for a 3-Pyridyl Containing Compound
| Parameter | Value |
|---|---|
| Compound | N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea |
| Molecular Formula | C13H10N4O3S |
| Crystal System | Not specified |
| Space Group | Not specified |
| Key Intermolecular Interaction | N-H···N hydrogen bonds |
| Supramolecular Structure | Infinite zigzag chain |
Source: asianpubs.org
Thermal Analysis
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials containing the this compound group. These methods are particularly important for materials intended for use in applications where they will be exposed to elevated temperatures.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful thermal analysis techniques used to investigate the thermal properties of materials. beilstein-journals.orgnih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition. nih.gov DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions such as melting points (Tm) and glass transition temperatures (Tg). beilstein-journals.orgresearchgate.net
For polymers incorporating this compound functionalities, TGA can determine the 5% weight loss temperature (Td), which is a common measure of thermal stability. beilstein-journals.org For example, a series of polyaromatic π-systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments showed high thermal stability with Td values ranging from 433 to 493 °C. beilstein-journals.org DSC analysis of these amorphous derivatives revealed glass transition temperatures between 63 and 93 °C. beilstein-journals.org In another study, a phthalonitrile (B49051) monomer containing a pyridine sulfide (B99878) structure, upon polymerization, exhibited outstanding heat resistance with a T5% of 460 °C in a nitrogen atmosphere and a glass transition temperature above 350 °C. nih.gov
The thermal properties of metal complexes with 3-pyridyl-containing ligands have also been investigated. For a rhodium(III) complex with N-(3-pyridyl)-isonicotinamide, TGA identified the loss of volatile compounds and hydration water at an initial stage, followed by the thermal decomposition of the coordination sphere starting at 297 °C, with a maximum decomposition rate at 530 °C. scirp.orgscirp.org
Table 3: Thermal Properties of Polymers with Pyridine Moieties
| Polymer System | Td (5% weight loss) (°C) | Tg (°C) | Reference |
|---|---|---|---|
| Pyridine-dicarbonitrile derivatives | 433 - 493 | 63 - 93 | beilstein-journals.org |
| Phthalonitrile polymer (DPTP) | 460 (in N2) | > 350 | nih.gov |
| Semi-fluorinated aryl ether polymers | - | 176 - 243 | rsc.org |
Electronic and Electrochemical Characterization
The electronic and electrochemical properties of this compound derivatives are critical for their application in electronic devices, catalysis, and sensors. Cyclic voltammetry is a primary technique for probing these properties.
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. It provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting redox states. universiteitleiden.nl
For compounds containing the this compound moiety, CV is used to determine their electron-accepting and electron-donating capabilities. In a study of polyaromatic systems with pyridine-3,5-dicarbonitrile (B74902) fragments, CV measurements indicated good hole-blocking and electron-injecting properties due to their high ionization potentials. beilstein-journals.org The reduction onset potentials for these compounds were in the range of -1.63 to -1.47 V. beilstein-journals.org
The redox properties of metal complexes containing pyridyl ligands are also extensively studied using CV. For pyridyl aroyl hydrazone-based metal complexes, CV reveals both metal-centered (e.g., M(III)/M(II) and M(II)/M(I)) and ligand-centered redox events. acs.org In another example, the CV of a luminescent organic radical with two pyridyl groups showed a reversible reduction wave at -0.57 V vs. Fc+/Fc, indicating its electron-accepting ability. rsc.org The introduction of pyridyl groups was found to increase the electron-accepting nature of the radical. rsc.org
The electrochemical behavior of iridium(III) complexes with dipyridylmethane ether ligands has been characterized, showing a reversible Ir(III)/Ir(IV) oxidation process at 0.953 V vs. Fc/Fc+. nih.gov For ruthenium(II) complexes with pyridine ligands, CV data showed well-defined reversible systems, with the formal potential being influenced by the substituents on the pyridine ring. scirp.org
Table 4: Redox Potentials of Selected Pyridyl-Containing Compounds
| Compound/System | Redox Event | Potential (V vs. Fc/Fc+) | Reference |
|---|---|---|---|
| Pyridine-dicarbonitrile derivatives | Reduction onset | -1.63 to -1.47 | beilstein-journals.org |
| Luminescent radical (bisPyTM) | Reduction (E0') | -0.57 | rsc.org |
| Ir(III) complex [Ir(ppy)2(B1)]+ | Oxidation (Ir(III)/Ir(IV)) | 0.953 | nih.gov |
Photoelectron Spectroscopy for Electronic Structure
Photoelectron Spectroscopy (PES) is a powerful experimental technique used to determine the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This method provides direct insight into the energies of molecular orbitals (MOs). While specific, high-resolution He(I) photoelectron spectra for this compound are not extensively documented in publicly accessible literature, its electronic structure can be reliably inferred by examining its constituent chemical fragments: the pyridine ring and the aromatic ether linkage.
The electronic structure of this compound is a composite of the MOs from two pyridine rings and the central oxygen atom. The upper valence shell is primarily composed of electrons in the pyridine π-systems, the non-bonding lone pair orbitals of the two nitrogen atoms (n_N), and the lone pair orbitals of the ether oxygen atom (p_O).
Studies on pyridine itself have well-characterized its electronic structure. kent.ac.uk The photoelectron spectrum of pyridine displays several bands in the low-energy region corresponding to ionization from its highest occupied orbitals. kent.ac.uk The molecule has a conjugated system of six π electrons delocalized over the ring and a lone pair on the nitrogen atom that resides in an sp² orbital in the plane of the ring. nist.gov This nitrogen lone pair does not participate in the aromatic system. nist.gov The ordering of the highest occupied orbitals in pyridine is a subject of interest, with detailed spectroscopic studies providing assignments for the ionization energies. kent.ac.uk
In aromatic ethers, such as diphenyl ether, the ether oxygen atom possesses two lone pairs of electrons. One of these lone pairs occupies a p-type orbital (p_O) that can effectively conjugate with the π-system of the aromatic rings. This interaction typically raises the energy of the highest occupied π-orbital and lowers the energy of the oxygen p_O orbital, resulting in distinct bands in the photoelectron spectrum. The other lone pair is more localized and lies in the plane of the C-O-C bond, generally having a higher binding energy.
For this compound, the interaction between the oxygen p_O lone pair and the π-systems of the two pyridine rings is expected to be the dominant feature in the upper valence region of its photoelectron spectrum. This conjugation would lead to a set of perturbed π-orbitals. The highest occupied molecular orbital (HOMO) is anticipated to be a π-orbital with significant contributions from both the pyridine rings and the oxygen atom. The two non-bonding lone pairs on the nitrogen atoms (n_N) are also expected to give rise to distinct ionization bands, likely at energies similar to or slightly shifted from that in isolated pyridine due to the influence of the ether bridge and the second ring. The resulting photoelectron spectrum would present a series of overlapping bands below approximately 12 eV, with the first ionization potential being associated with the removal of an electron from the highest-energy π orbital.
A comparative analysis of the vertical ionization potentials of pyridine and diphenyl ether allows for a qualitative prediction of the electronic structure of this compound.
Table 1: Comparison of Vertical Ionization Energies (VIE) from Photoelectron Spectroscopy
| Compound | Vertical Ionization Energy (eV) | Assigned Molecular Orbital |
| Pyridine | 9.68 | 1a₂ (π) |
| 9.81 | 11a₁ (n_N) | |
| 10.57 | 2b₁ (π) | |
| 12.51 | 7b₂ | |
| 13.40 | 1b₁ (π) | |
| Diphenyl Ether | 8.11 | π₅ |
| 9.17 | π₄ | |
| 9.38 | π₃ | |
| 10.15 | p_O (oxygen lone-pair) | |
| This compound (Predicted) | ~8.5 - 9.0 | π (HOMO) |
| ~9.5 - 10.0 | n_N (Nitrogen lone-pairs) | |
| >10.0 | π, p_O (deeper orbitals) |
Note: Data for Pyridine adapted from related studies. Data for Diphenyl Ether is based on established values for aromatic ethers. The assignments for this compound are qualitative predictions based on the expected electronic interactions.
Supramolecular Chemistry and Intermolecular Interactions of 3 Pyridyl Ether Scaffolds
Host-Guest Chemistry
Host-guest chemistry, a cornerstone of supramolecular science, focuses on the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. mdpi.com The 3-pyridyl ether motif is a valuable building block in the design of host molecules due to the coordinating ability of the pyridine (B92270) nitrogen and the flexibility of the ether linkage.
Pyridyl Ether Derivatives as Building Blocks for Macrocycles and Cryptands
The synthesis of macrocycles and cryptands, which are key players in host-guest chemistry, often utilizes pyridyl ether derivatives as fundamental building blocks. mdpi.comacs.orgmascl.group These derivatives can be strategically employed to construct complex, three-dimensional structures with well-defined cavities capable of encapsulating various guest species. mdpi.comacs.orgbeilstein-journals.org The inclusion of the pyridyl unit introduces a site for metal coordination or hydrogen bonding, while the ether linkages provide conformational flexibility, allowing the host molecule to adapt to the size and shape of the guest. mdpi.comnih.gov
For instance, bipyridine ethers derived from 2,6-pyridinedimethanol (B71991) and its analogues are common precursors in the synthesis of pyridino-macrocycles. mdpi.com Research has focused on developing efficient synthetic routes to these bifunctional bipyridine intermediates to facilitate their use in constructing multiheteroaromatic macrocycles and other supramolecular devices. mdpi.com The strategic placement of pyridyl units within a macrocyclic framework allows for the creation of sophisticated host systems. For example, metallo-supramolecular trigonal prisms have been assembled using tritopic pyridyl ligands, which act as the faces of the prism, demonstrating the capacity to encapsulate a variety of guest molecules. chinesechemsoc.org
Furthermore, the development of cryptands with C3 symmetry, incorporating pyridine-based bridges, highlights the advanced architectural possibilities offered by these building blocks. mdpi.com These cryptands can form stable host-guest assemblies with ions or neutral organic molecules, a phenomenon enhanced by the macrobicyclic effect. mdpi.com The synthesis of such complex molecules often involves a modular approach, where pre-designed building blocks containing pyridyl ether functionalities are connected to create the final, intricate structure. acs.orgbeilstein-journals.org
Inclusion Compound Formation with Host Molecules (e.g., TADDOLs)
The ability of this compound derivatives to act as guests in the formation of inclusion compounds has also been a subject of study. One notable class of host molecules is the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are known for their capacity to form complexes with a variety of substrates through hydrogen bonding. wiley-vch.deresearchgate.net
The formation of inclusion complexes between host molecules like TADDOLs and guest solvents, including pyridine, has been investigated to understand the principles of molecular recognition and selectivity. researchgate.netcore.ac.uk In these complexes, the guest molecule is encapsulated within the crystal lattice of the host. The selectivity of a TADDOL-derived host for different heterocyclic guests, including pyridine, has been demonstrated, with the preference being dictated by the nature and strength of the intermolecular interactions, particularly hydrogen bonds. researchgate.net For instance, competition experiments have shown that the selectivity of a TADDOL host for various heterocyclic guests followed a specific order, which could be rationalized by analyzing the (host)O–H···N(guest) hydrogen bond distances and linearity in the solid state. researchgate.net
The study of such inclusion compounds provides valuable insights into the subtle interplay of non-covalent forces that drive molecular recognition and self-assembly processes. The ability of pyridyl-containing compounds to participate as guests in these systems underscores their versatility in supramolecular chemistry.
Non-Covalent Interactions
The structure, stability, and function of supramolecular assemblies based on this compound scaffolds are dictated by a complex interplay of non-covalent interactions. These weak forces, including π-π stacking, hydrogen bonding, and C-H...π interactions, are crucial in directing the self-assembly of molecules into well-defined architectures. rsc.org
Investigation of π-π Stacking Interactions
π-π stacking interactions are a significant driving force in the assembly of aromatic and heteroaromatic systems, including those containing this compound motifs. rsc.orgacs.org These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent π-systems. The geometry of these interactions can vary, from perfectly cofacial to offset or edge-to-face arrangements.
The study of π-π stacking is not limited to the solid state. These interactions also play a crucial role in solution-phase self-assembly and molecular recognition. The strength of these interactions can be modulated by the solvent environment and the electronic nature of the interacting rings.
Hydrogen Bonding and C-H...π Interactions
Hydrogen bonding is a powerful and directional non-covalent interaction that plays a pivotal role in determining the structure of supramolecular assemblies containing this compound scaffolds. mdpi.com The nitrogen atom of the pyridyl group is a competent hydrogen bond acceptor, readily participating in interactions with suitable donor groups.
In the solid state, hydrogen bonding networks are frequently observed in compounds containing pyridyl moieties. mdpi.com For instance, in a series of 1-aryl-2-aryl(3-pyridyl)ethanone oximes, the crystal packing was found to be governed by cooperative oxime···N(pyridyl) hydrogen bonds. mdpi.com These interactions, along with weaker C-H...π interactions, dictate the self-assembly of the molecules in the crystal lattice.
Computational Analysis of Intermolecular Binding Energies
Computational methods have become an indispensable tool for quantifying and understanding the nature of intermolecular interactions in supramolecular systems. nih.govrsc.orgresearchgate.net Techniques such as Density Functional Theory (DFT) allow for the calculation of intermolecular binding energies, providing a quantitative measure of the strength of the non-covalent forces holding a molecular assembly together.
Energy decomposition analysis (EDA) is a particularly useful computational technique that partitions the total interaction energy into distinct physical components, such as electrostatic, exchange, repulsion, polarization, and dispersion energies. mdpi.com This allows for a deeper understanding of the fundamental nature of the interactions driving the formation of a particular supramolecular structure. For instance, ab initio calculations have shown that for "typical" C-H...π interactions, the major source of attraction is the dispersion interaction, with a smaller contribution from electrostatic forces. researchgate.net
Computational studies can also be used to predict and rationalize the stability of different conformations and packing arrangements. For example, the intermolecular binding energy between two cryptand molecules in a stacked supramolecular structure was calculated to be -28.77 kcal/mol, providing a quantitative measure of the stability of this arrangement. mdpi.com Similarly, the binding energies of host-guest complexes can be computed to understand the factors driving complexation. chemrxiv.org These computational insights are crucial for the rational design of new supramolecular systems with desired properties and functions.
Interactive Data Table: Intermolecular Interaction Data for Selected 3-Pyridyl Derivatives
This table summarizes key intermolecular interaction parameters for a selection of compounds containing the 3-pyridyl motif, as determined by X-ray crystallography.
| Compound | Interaction Type | Donor-Acceptor Distance (Å) | H...Acceptor Distance (Å) | Donor-H...Acceptor Angle (°) | Reference |
| Oxime 6 | O-H...N (oxime) | 2.796 | 1.979 | 172.90 | mdpi.com |
| Oxime 7 | O-H...N (pyridyl) | 2.704 | 1.828 | 158.22 | mdpi.com |
| Oxime 7 | C-H...π (pyridyl) | - | 2.66 (H...centroid) | 164.86 | mdpi.com |
| Oxime 9 | O-H...N (pyridyl) | - | - | - | mdpi.com |
| Oxime 9 | C-H...π (aryl) | - | 2.62 (H...centroid) | 176.20 | mdpi.com |
Interactive Data Table: Calculated Intermolecular Binding Energies
This table presents computationally determined intermolecular binding energies for representative supramolecular systems.
| System | Interaction Type | Calculated Binding Energy (kcal/mol) | Computational Method | Reference |
| Stacked Cryptand Dimer | π-π and C-H...π | -28.77 | - | mdpi.com |
| T-shaped Cryptand Dimer | C-H...π | -18.60 | - | mdpi.com |
| EtOHImCl Dimer | O-H...Cl | ~ -32.0 (133.8 kJ/mol) | Second-order perturbation | mdpi.com |
Applications in Selective Recognition and Separation
Supramolecular Strategies for Mixture Separation
Supramolecular chemistry offers innovative strategies for separating chemical mixtures, moving beyond traditional methods like fractional distillation, which are often energy-intensive and inefficient for compounds with similar physical properties. rsc.orgacs.orgresearchgate.net This approach is centered on the principles of molecular recognition, where a "host" molecule is designed to selectively bind to a specific "guest" molecule from a mixture through non-covalent interactions. rsc.orgnih.gov These interactions, which include hydrogen bonding, π-π stacking, metal-ligand coordination, and van der Waals forces, are the foundation of host-guest chemistry. rsc.orgacs.org The reversibility of these weak forces allows for the formation of stable, solid host-guest inclusion complexes that can be easily separated from the remaining solution, for instance, by simple filtration. rsc.orgnih.gov
The effectiveness of a supramolecular separation strategy hinges on the host's ability to discriminate between structurally similar components in a mixture. researchgate.net Scaffolds incorporating this compound moieties are particularly adept for these applications due to the versatile interaction capabilities of the pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the electron-deficient aromatic system can engage in favorable π-π stacking interactions with electron-rich aromatic guests. rsc.orgacs.org Furthermore, the pyridyl group is a well-established ligand for metal ions, enabling the construction of complex metallo-supramolecular architectures like cages and prisms that can selectively encapsulate guest molecules. acs.orgchinesechemsoc.orgacs.org
Research has demonstrated the remarkable potential of host compounds featuring pyridyl recognition sites for separating challenging mixtures, such as isomers of methylpyridine (picoline). acs.orgresearchgate.netrsc.org These isomers often have nearly identical boiling points, making their separation by distillation exceedingly difficult. rsc.orgacs.org However, host molecules can exhibit significant preference for one isomer over others.
For example, the TADDOL derivative, (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclopentane-1,3-dioxolane (TADDOL5), has shown exceptional selectivity for 3-methylpyridine (B133936) (3MP) from its mixtures with other isomers. acs.org In competition experiments, TADDOL5 overwhelmingly favored 3MP, and in its absence, showed a high affinity for pyridine (PYR). acs.org This selectivity is attributed to the specific geometric fit and the nature of the hydrogen bonding and π-π interactions between the host and the preferred guest molecule. rsc.org
The table below summarizes the selectivity of TADDOL5 in separating binary mixtures of pyridine and its methylated derivatives. The selectivity coefficient, K, indicates the host's preference for one guest over another; a higher K value signifies greater selectivity. researchgate.net
Table 1: Selectivity of TADDOL5 for Pyridine and Methylpyridine Isomers Data derived from nonequimolar binary guest solutions. A K value > 10 is considered to indicate high host selectivity suitable for separation. rsc.org
| Mixture Composition (Guest 1 / Guest 2) | Initial Guest 1 % in Solution | Final Guest 1 % in Crystal | Selectivity Coefficient (K) | Separable? |
|---|---|---|---|---|
| PYR / 2MP | 20% | 81.8% | 18.0 | Yes |
| PYR / 2MP | 40% | 94.3% | 24.7 | Yes |
| PYR / 2MP | 60% | 100.0% | Infinite | Yes |
| PYR / 2MP | 80% | 100.0% | Infinite | Yes |
| 3MP / 4MP | 20% | 77.0% | 13.4 | Yes |
| 4MP / 2MP | 20% | 96.6% | 112.7 | Yes |
| 4MP / 2MP | 60% | 100.0% | Infinite | Yes |
| 4MP / 2MP | 80% | 100.0% | Infinite | Yes |
Source: Adapted from Crystal Growth & Design, 2025. acs.org
Similarly, another TADDOL derivative, TADDOL6, also demonstrates high efficacy in separating these mixtures, with a consistent preference for 3MP in the absence of PYR. rsc.org In experiments with 3MP/4MP mixtures, TADDOL6 was extremely selective for 3MP, yielding crystals with 100% 3MP from solutions containing 60% or 80% 3MP. rsc.org This is a significant result given the 1°C difference in their boiling points. rsc.org
Table 2: Selectivity of TADDOL6 for 3-Methylpyridine (3MP) vs. 4-Methylpyridine (4MP) Data derived from nonequimolar binary guest solutions.
| Initial 3MP % in Solution | Final 3MP % in Crystal | Selectivity Coefficient (K) | Separable? |
|---|---|---|---|
| 20% | 82.7% | 19.1 | Yes |
| 40% | 88.0% | 11.1 | Yes |
| 60% | 100.0% | Infinite | Yes |
| 80% | 100.0% | Infinite | Yes |
Source: Adapted from CrystEngComm, 2025. rsc.org
Beyond isomer separation, pyridyl-containing scaffolds, such as tris(pyridino)-crown ethers, have been engineered for the selective recognition and separation of amines based on their degree of substitution (primary, secondary, or tertiary). mdpi.com The basis for this selectivity lies in the number of possible hydrogen bonds that can form between the protonated amine guest and the crown ether host. mdpi.com Primary amines, with more protons available, form more stable complexes than secondary or tertiary amines, allowing for their efficient separation. mdpi.com The incorporation of chromogenic units like acridine (B1665455) into these macrocycles further allows for sensitive monitoring of the complexation process. nih.gov
These examples underscore the power of supramolecular strategies in mixture separation. By carefully designing host molecules with specific recognition motifs like the this compound, it is possible to exploit subtle differences in guest size, shape, and chemical properties to achieve separations that are otherwise challenging. rsc.orgrsc.orgrsc.org
Future Research Directions and Emerging Areas
Development of Novel Synthetic Methodologies
The synthesis of 3-pyridyl ethers, traditionally reliant on methods like the Ullmann condensation, is an area ripe for innovation. rsc.org Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.
A significant thrust is the exploration of novel cross-coupling reactions. While palladium- and copper-catalyzed methods have been foundational, the development of nickel-catalyzed C-O cross-coupling reactions is a promising frontier. researchgate.netacs.org These reactions could offer milder conditions and broader substrate scope, particularly for coupling with challenging (hetero)aryl chlorides. researchgate.net The design of cascade reactions, which combine multiple synthetic steps into a single operation, presents another avenue for increasing efficiency and atom economy in the construction of complex molecules containing the 3-pyridyl ether unit. organic-chemistry.org
Furthermore, photoredox catalysis is emerging as a powerful tool for forging C-O bonds under mild conditions. researchgate.netacs.org The use of visible light to drive these transformations offers a greener alternative to traditional thermal methods. researchgate.net Research into new photocatalysts and reaction conditions will likely expand the applicability of this methodology to the synthesis of 3-pyridyl ethers.
Future synthetic methodologies are also likely to leverage non-traditional activation strategies. This includes the use of directing groups to control regioselectivity in C-H functionalization reactions, enabling the direct introduction of the this compound moiety without the need for pre-functionalized substrates. rsc.org
Table 1: Emerging Synthetic Routes for 3-Pyridyl Ethers
| Methodology | Catalyst/Reagent Type | Potential Advantages |
| Nickel-Catalyzed C-O Cross-Coupling | Nickel complexes with specialized ligands (e.g., PhPAd-DalPhos) | Use of less expensive metal, broader substrate scope including aryl chlorides. researchgate.net |
| Photoredox Catalysis | Organic or inorganic photocatalysts | Mild reaction conditions, sustainable energy source. researchgate.net |
| Cascade Reactions | Multi-catalytic systems | Increased efficiency, reduced waste. organic-chemistry.org |
| Directing Group-Assisted C-H Etherification | Transition metal catalysts with directing groups | High regioselectivity, atom economy. rsc.org |
Exploration of New Catalytic Systems
The advancement of synthetic methodologies is intrinsically linked to the discovery and optimization of new catalytic systems. For this compound synthesis, research is moving beyond traditional copper and palladium catalysts to explore more abundant and sustainable alternatives. researchgate.netacs.org
Nickel-based catalysts, in particular, are showing great promise for C-O bond formation. researchgate.netacs.org The development of new nickel catalysts with tailored ligand architectures is crucial for improving their activity, selectivity, and functional group tolerance. researchgate.net Bimetallic catalyst systems, such as those combining copper and molybdenum, are also being investigated for their potential to facilitate challenging cross-coupling reactions under mild conditions. researchgate.net
The role of ligands in modulating the reactivity and selectivity of metal catalysts is a key area of focus. The design and synthesis of novel ligands, including N-heterocyclic carbenes (NHCs) and specialized phosphines, will be instrumental in developing next-generation catalysts for this compound synthesis. acs.org Furthermore, the exploration of catalyst systems that operate via novel mechanisms, such as those involving radical pathways or photoredox cycles, will continue to expand the synthetic toolkit. researchgate.netrsc.org
In the context of polymerization, highly active catalyst systems are being developed for the synthesis of polymers containing ether linkages, such as poly(2,6-dimethyl-1,4-phenylene ether), where pyridine-based ligands play a crucial role. mdpi.com
Advanced Computational Modeling for Complex Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of molecules containing the this compound scaffold. osti.govresearchgate.netnih.gov Density Functional Theory (DFT) and other advanced computational methods are being employed to elucidate reaction mechanisms, predict reaction outcomes, and guide the design of new catalysts and functional materials. mdpi.com
Future research will likely focus on developing more accurate and predictive computational models for complex reaction systems. This includes modeling the intricate interplay between catalysts, substrates, and solvents in C-O bond-forming reactions. mdpi.com By calculating properties like HOMO-LUMO gaps and electrostatic potential surfaces, researchers can gain insights into the electronic structure and reactivity of this compound derivatives, aiding in the rational design of new synthetic strategies. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are also being used to correlate the molecular structure of this compound analogs with their biological activity. acs.org These computational models can help in identifying key structural features responsible for desired properties and guide the synthesis of novel, more potent compounds. acs.org The integration of machine learning and artificial intelligence with computational chemistry holds the potential to accelerate the discovery and optimization of this compound-based molecules with specific functions.
Integration in Functional Materials Design
The unique structural and electronic properties of the this compound unit make it an attractive building block for the design of a wide range of functional materials. researchgate.net Its ability to act as a flexible yet structurally defined linker is being exploited in the construction of supramolecular architectures and advanced polymers. researchgate.netibm.com
In the realm of coordination-based self-assembly, this compound derivatives are used as ligands to construct discrete heterometallic macrocycles and cages. researchgate.net The conformational flexibility of the 3-pyridyl group allows for the formation of complex and often stimuli-responsive structures. researchgate.net Future research will focus on designing more sophisticated supramolecular systems with tailored functions, such as host-guest recognition, catalysis, and photo-activity. researchgate.net
The incorporation of this compound moieties into polymer backbones is another active area of research. rsc.orgibm.com These polymers can exhibit enhanced thermal stability and specific chemical reactivity. For instance, the strategic placement of pyridyl groups can render robust polymers like poly(aryl ethers) chemically recyclable through directing group-assisted catalysis. rsc.org The development of novel poly(aryl ether pyridyltriazine)s demonstrates the potential for creating high-performance polymers with desirable processing characteristics. ibm.com
Design of Chemically-Responsive Systems
The nitrogen atom in the pyridine (B92270) ring of a this compound provides a site for non-covalent interactions and chemical reactions, making it an ideal component for the design of chemically-responsive systems. osti.govbeilstein-journals.org These systems can undergo a change in their properties or function in response to a specific chemical stimulus, such as a change in pH or the presence of a metal ion. beilstein-journals.orgnih.govacs.org
A key area of development is the creation of molecular switches and tweezers where the conformation can be controlled by external stimuli. beilstein-journals.org For example, protonation or deprotonation of the pyridyl nitrogen can trigger a significant conformational change, leading to an "open" or "closed" state. beilstein-journals.org This principle is being applied to the design of systems for controlled guest encapsulation and release. mdpi.com
Cryptands and other macrocyclic hosts incorporating the this compound motif are being designed to exhibit stimuli-responsive host-guest behavior. acs.orgresearchgate.net The binding and release of guest molecules can be controlled by various stimuli, including pH, light, and the presence of competing cations. mdpi.com Future research will focus on developing more sophisticated and multi-responsive systems for applications in areas such as drug delivery, sensing, and molecular machines. nih.govmdpi.com
Q & A
What are the key synthetic challenges in developing 3-Pyridyl ether derivatives with high affinity for neuronal nicotinic acetylcholine receptors (nAChRs)?
Level: Basic
Methodological Answer:
Synthesis of this compound derivatives requires precise control over substituent positioning to optimize nAChR affinity. For example, Abreo et al. (1996) demonstrated that introducing substituents at the pyridyl nitrogen or ether oxygen significantly impacts binding potency. Key steps include:
- Substituent Variation : Systematic modification of alkyl/aryl groups on the ether moiety to enhance lipophilicity and steric compatibility with receptor pockets .
- Characterization : Use of -NMR and X-ray crystallography to confirm stereochemistry and spatial orientation, critical for receptor interaction .
- Binding Assays : Evaluation via -(-)-cytisine displacement assays to quantify affinity (e.g., A-85380 exhibits ~50 pM affinity for α4β2 nAChRs) .
How do structural modifications of 3-Pyridyl ethers influence their coordination behavior in metallo-ligand complexes?
Level: Basic
Methodological Answer:
The 3-pyridyl group’s donor properties enable the formation of heterometallic coordination cages. Methodological considerations include:
- Ligand Design : Use of clathrochelate-based metalloligands with terminal 3-pyridyl groups to enforce octahedral geometry (e.g., Pd-cages in structures 3–6) .
- Steric Effects : Bulky substituents prevent macrocyclic aggregation, favoring large cage formation over small aggregates. This is validated via crystallography and DFT calculations .
- Stability Testing : Monitoring solution-phase behavior using -NMR titration to assess thermodynamic vs. kinetic control of assembly .
What methodological approaches are used to evaluate the subtype selectivity of this compound derivatives across different nAChR isoforms?
Level: Advanced
Methodological Answer:
Subtype selectivity (e.g., α4β2 vs. α3β4 nAChRs) is assessed through:
- Functional Assays : Measurement of ion flux (e.g., efflux) in transfected HEK cells expressing specific receptor subtypes. A-84543 showed 84-fold selectivity for α4β2 over ganglionic receptors .
- Computational Overlay Studies : Superposition of low-energy conformers with known ligands (e.g., nicotine, epibatidine) to predict binding mode discrepancies .
- Contradiction Analysis : Resolving conflicting efficacy reports (e.g., differential agonist/antagonist behavior) via site-directed mutagenesis of receptor loops .
How can computational modeling be integrated with experimental data to predict the binding modes of this compound analogs at α4β2 nAChRs?
Level: Advanced
Methodological Answer:
Hybrid approaches combine:
- Docking Simulations : Use of AutoDock or Schrödinger to model ligand-receptor interactions, focusing on hydrogen bonding with β2 subunit residues (e.g., TrpB) .
- Molecular Dynamics (MD) : Trajectory analysis to assess stability of predicted poses, validated by mutagenesis data (e.g., mutations at α4-E262 disrupt binding) .
- Pharmacophore Mapping : Alignment with high-affinity ligands (e.g., A-85380) to identify critical pharmacophoric elements (e.g., pyridyl nitrogen orientation) .
What strategies are employed to optimize the pharmacokinetic properties of this compound-based PET tracers for in vivo imaging of nAChRs?
Level: Advanced
Methodological Answer:
Key strategies for improving brain uptake and metabolic stability include:
- Radiolabeling : Incorporation of or isotopes at metabolically stable positions (e.g., 2--A-85380) to minimize off-target binding .
- Lipophilicity Adjustment : LogP optimization via fluorinated alkyl chains to enhance blood-brain barrier penetration, monitored by LC-MS/MS .
- In Vivo Validation : MicroPET imaging in non-human primates to quantify receptor occupancy and washout kinetics .
What considerations are critical when incorporating this compound derivatives as internal standards in metabolomics studies?
Level: Advanced
Methodological Answer:
To minimize matrix effects and ensure quantification accuracy:
- ISTD Selection : Use of deuterated analogs (e.g., Diol1-(3-pyridyl)-1,4-butane diol) to match extraction efficiency and ionization properties .
- Signal Normalization : Real-time tracking of ISTD peak intensity and retention time shifts using TraceFinder 3.0 software .
- Batch Correction : Application of ISTD-adjusted calibration curves to correct for inter-batch variability in LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
